ML-SA1 as a TRPML1 Channel Agonist: A Technical Guide for Researchers
ML-SA1 as a TRPML1 Channel Agonist: A Technical Guide for Researchers
Abstract
The transient receptor potential mucolipin 1 (TRPML1) channel, a key regulator of lysosomal function, has emerged as a significant therapeutic target for a range of pathologies, including lysosomal storage disorders and neurodegenerative diseases. Activation of TRPML1 facilitates the release of lysosomal Ca²⁺, a critical signaling event that governs processes such as autophagy, lysosomal exocytosis, and membrane trafficking. ML-SA1 (Mucolipin Synthetic Agonist 1) is a potent, cell-permeable small molecule that has been instrumental in elucidating the physiological roles of TRPML1. This technical guide provides an in-depth overview of ML-SA1, from its chemical properties and mechanism of action to detailed, field-proven protocols for its application in research settings. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a comprehensive resource for leveraging ML-SA1 to investigate TRPML1 function and its therapeutic potential.
Introduction: The Critical Role of TRPML1 in Lysosomal Homeostasis
The lysosome is a dynamic organelle central to cellular catabolism, nutrient sensing, and signaling.[1][2] The TRPML1 ion channel, encoded by the MCOLN1 gene, is predominantly localized to the membrane of late endosomes and lysosomes.[3][4] As a non-selective cation channel, TRPML1 mediates the efflux of ions, most notably Ca²⁺, from the lysosomal lumen into the cytoplasm.[3] The functional importance of TRPML1 is underscored by the consequences of its dysfunction. Loss-of-function mutations in MCOLN1 lead to Mucolipidosis Type IV (MLIV), a severe autosomal recessive neurodegenerative lysosomal storage disorder.[3][4] Furthermore, impaired TRPML1 activity has been implicated in other pathologies, including Niemann-Pick disease type C and Alzheimer's disease.[3][5]
The discovery of specific agonists for TRPML1 has been a pivotal advancement in the study of lysosomal biology. ML-SA1 has emerged as a valuable chemical tool for activating TRPML channels, enabling researchers to probe their function with a high degree of specificity.[3][6] This guide will delve into the technical aspects of utilizing ML-SA1 as a TRPML1 agonist, providing a robust framework for its effective application in experimental design.
ML-SA1: Physicochemical and Pharmacological Profile
Chemical Properties
A thorough understanding of the physicochemical properties of ML-SA1 is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethyl]isoindole-1,3-dione | [6] |
| Molecular Formula | C₂₂H₂₂N₂O₃ | [6] |
| Molecular Weight | 362.429 g/mol | [6] |
| CAS Number | 332382-54-4 | [6] |
| Solubility | Soluble in DMSO (e.g., 10 mM or 17 mg/mL) | [7][8] |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent (DMSO), store at -80°C for up to 1 year or -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [7][9] |
Pharmacological Profile
ML-SA1 is a potent agonist of the TRPML channel family. Its activity has been characterized across the three mammalian TRPML subtypes.
| Channel | EC₅₀ (μM) | Notes | Source |
| Human TRPML1 | 9.7 (at pH 4.6), 15.3 (at pH 7.4) | Activity is pH-dependent. | |
| Mouse TRPML1 | ~0.3-0.5 | Potent activator. | [10] |
| Human TRPML2 | 1.24 ± 0.12 | [1] | |
| Mouse TRPML2 | 2.38 ± 0.01 | [1] | |
| Human TRPML3 | Active | Activates all three human isoforms. | [1] |
| Mouse TRPML3 | Active | Activates TRPML1 and TRPML3 in mouse. | [1] |
ML-SA1 exhibits high selectivity for TRPML channels over other TRP channel family members.
Optimal Concentration in Cellular Assays: The effective concentration of ML-SA1 can vary depending on the cell type and the specific assay. A general starting range is 5-25 µM, with some studies using up to 50 µM for specific applications.[5][7][11]
Mechanism of Action: Direct Activation of TRPML1
ML-SA1 acts as a direct agonist of mammalian TRPML1, meaning it can activate the channel independently of the endogenous ligand, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂).[3][5] This is a crucial distinction, as it allows for the specific activation of TRPML1 even in cellular contexts where PI(3,5)P₂ levels may be compromised.
Interestingly, the mechanism of action of ML-SA1 can differ between species. In Drosophila, ML-SA1 acts as an allosteric activator of the TRPML channel, requiring the presence of PI(3,5)P₂ to potentiate channel opening.[3]
The activation of TRPML1 by ML-SA1 leads to the release of Ca²⁺ from the lysosomal lumen, which can be visualized and quantified using various experimental techniques. This induced Ca²⁺ release triggers a cascade of downstream cellular events, including the activation of transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
Signaling Pathway: TRPML1 Activation by ML-SA1
Caption: ML-SA1 directly activates the TRPML1 channel on the lysosomal membrane.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments involving ML-SA1. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental setup.
Measurement of Lysosomal Calcium Release using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent dye Fura-2 AM to measure changes in cytosolic Ca²⁺ concentration following ML-SA1-induced lysosomal Ca²⁺ release.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 1% BSA
-
ML-SA1 stock solution (in DMSO)
-
Ionomycin (positive control)
-
Glycyl-L-phenylalanine 2-naphthylamide (GPN) (optional, for lysosomal integrity assessment)
-
Fluorescence microscopy setup with dual excitation (340 nm and 380 nm) and emission at ~510 nm
Procedure:
-
Cell Preparation: Plate cells on glass coverslips to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading: a. Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS with 1% BSA. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[5] d. Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15-30 minutes.[12]
-
Imaging: a. Mount the coverslip in a perfusion chamber on the microscope stage. b. Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. c. Perfuse the chamber with a solution containing ML-SA1 at the desired concentration (e.g., 10-20 µM).[13] d. Record the changes in the 340/380 nm fluorescence ratio over time. An increase in this ratio indicates an increase in intracellular Ca²⁺. e. At the end of the experiment, add ionomycin (e.g., 1-2 µM) to obtain the maximum fluorescence ratio (Rmax), followed by a Ca²⁺-free buffer with a chelator like EGTA to obtain the minimum ratio (Rmin) for calibration.
-
Data Analysis: Calculate the intracellular Ca²⁺ concentration using the Grynkiewicz equation.[12]
Whole-Lysosome Patch-Clamp Electrophysiology
This advanced technique allows for the direct measurement of ion channel activity on the lysosomal membrane.
Materials:
-
Cells expressing TRPML1 (endogenously or via transfection)
-
Vacuolin-1 (to enlarge lysosomes)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) and extracellular (bath) solutions (see below for typical compositions)
-
ML-SA1 stock solution
Typical Solutions:
-
Bath Solution (Cytosolic side): 140 mM K-glutamate, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.2 with KOH.
-
Pipette Solution (Luminal side): 140 mM K-glutamate, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 0.1 mM CaCl₂, pH 4.6 with KOH.
Procedure:
-
Lysosome Enlargement: Treat cells with 1 µM vacuolin-1 for at least 2 hours (or overnight) to induce the formation of enlarged lysosomes.[14][15]
-
Lysosome Isolation: a. Mechanically rupture the cells to release the enlarged lysosomes into the bath solution. b. Identify the enlarged, phase-dark lysosomes under the microscope.
-
Patching: a. Approach a lysosome with a fire-polished patch pipette (resistance of 5-10 MΩ). b. Form a gigaohm seal on the lysosomal membrane. c. Apply a brief suction to rupture the patch of membrane under the pipette tip to achieve the whole-lysosome configuration.
-
Recording: a. Apply voltage ramps (e.g., from -120 mV to +120 mV) to record baseline currents. b. Perfuse the bath with a solution containing ML-SA1. c. Record the ML-SA1-induced currents.
-
Data Analysis: Analyze the current-voltage (I-V) relationship and the magnitude of the ML-SA1-evoked currents.
Experimental Workflow: Assessing ML-SA1 Activity
Caption: A typical experimental workflow for studying ML-SA1's effect on TRPML1.
Applications in Disease Research
ML-SA1 has proven to be an invaluable tool in studying diseases associated with lysosomal dysfunction.
-
Lysosomal Storage Disorders: In cellular models of Niemann-Pick disease type C, ML-SA1 has been shown to correct trafficking defects and reduce cholesterol accumulation by restoring lysosomal Ca²⁺ homeostasis.[3]
-
Neurodegenerative Diseases: Research in Alzheimer's disease models suggests that ML-SA1 can rescue endosomal-autophagic-lysosomal system abnormalities.[4][5][16][17] By activating TRPML1, ML-SA1 promotes the clearance of protein aggregates and damaged organelles through the enhancement of autophagic flux.[8]
-
Infectious Diseases: ML-SA1 has been shown to inhibit the replication of certain viruses, such as Dengue and Zika, by promoting lysosomal acidification and protease activity.[7]
Conclusion and Future Directions
ML-SA1 is a cornerstone chemical probe for investigating the multifaceted roles of TRPML1 in cellular physiology and pathophysiology. Its ability to directly and potently activate TRPML1 provides a powerful means to dissect the downstream consequences of lysosomal Ca²⁺ release. The experimental protocols detailed in this guide offer a validated framework for researchers to employ ML-SA1 in their studies.
Future research will likely focus on the development of next-generation TRPML1 agonists with improved pharmacokinetic properties, paving the way for potential therapeutic applications. Furthermore, the use of ML-SA1 in conjunction with advanced imaging and proteomic techniques will continue to unravel the intricate signaling networks governed by TRPML1, offering new insights into the pathogenesis of a wide range of diseases and identifying novel therapeutic targets.
References
-
Somogyi, A., Kirkham, E. D., Lloyd-Evans, E., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. Journal of Cell Science, 136(6), jcs259875. [Link]
-
Wikipedia. ML-SA1. [Link]
-
Medicines Discovery Institute. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. [Link]
-
Feng, X., Xiong, J., Lu, Y., Xia, X., & Zhu, M. X. (2014). Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1. Cell Calcium, 56(6), 446–456. [Link]
-
Somogyi, A., Kirkham, E. D., Lloyd-Evans, E., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. PubMed, 36825945. [Link]
-
University College Cork. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system. [Link]
-
Plesch, E., Chen, C. C., Butz, E., et al. (2018). Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells. eLife, 7, e39720. [Link]
-
Liu, J., Li, H., & Zhu, M. X. (2017). Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases. International Journal of Molecular Sciences, 18(11), 2296. [Link]
-
Sio, K. K., et al. (2025). The synthetic TRPML1 agonist ML-SA1 mitigates intracellular lipid accumulation induced by antipsychotics in vitro by stimulating release of extracellular microvesicles. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1870(4), 159611. [Link]
-
Fine, M., et al. (2021). Atomic insights into ML-SI3 mediated human TRPML1 inhibition. eLife, 10, e73214. [Link]
-
Grimm, C. (2012). An electrophysiological Approach to Analyze Lysosomal Cation Channels of the TRP Channel Superfamily. Ludwig-Maximilians-Universität München. [Link]
-
SB Drug Discovery. (2024). High-Throughput Electrophysiology Solutions for TRPML Drug Discovery. [Link]
-
Cunha, M. R., et al. (2025). (S)‐ML‐SA1 Activates Autophagy via TRPML1‐TFEB Pathway. ChemBioChem. [Link]
-
Li, H., et al. (2020). Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes. The Journal of Clinical Investigation, 130(4), 2039-2054. [Link]
-
Chen, Q., et al. (2022). Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin. Proceedings of the National Academy of Sciences, 119(7), e2120404119. [Link]
-
Dong, X. P., et al. (2010). PI(3,5)P2 controls membrane traffic by direct activation of mucolipin Ca2+ release channels in the endolysosome. Nature Communications, 1, 38. [Link]
-
Chen, C. C., et al. (2017). Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes. Nature Protocols, 12(8), 1639-1658. [Link]
-
Moodle@Units. Ca2+ imaging with FURA-2 AM. [Link]
-
Metrion Biosciences. Endo-lysosomal patch clamp assay: TRPML1 case study. [Link]
-
Chen, Q., et al. (2022). Structural mechanism of allosteric activation of TRPML1 by PI(3,5)P2 and rapamycin. Proceedings of the National Academy of Sciences, 119(7), e2120404119. [Link]
-
Chen, C. C., et al. (2017). Patch-clamp technique to characterize ion channels in enlarged individual endolysosomes. Nature Protocols, 12(8), 1639-1658. [Link]
-
Di Malta, C., et al. (2021). Activated Endolysosomal Cation Channel TRPML1 Facilitates Maturation of α-Synuclein-Containing Autophagosomes. Frontiers in Molecular Neuroscience, 14, 737837. [Link]
-
MySkinRecipes. ML-SA1. [Link]
-
Somogyi, A., et al. (2023). The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer- related alterations of the endosomal-autophagic-lysosomal system. Cardiff University. [Link]
-
News-Medical.Net. (2019). Imaging Calcium in Motor Neurons Using Fura-2 AM. [Link]
-
Rühl, E., et al. (2024). Activation of the TRPML1 Ion Channel Induces Proton Secretion in the Human Gastric Parietal Cell Line HGT-1. International Journal of Molecular Sciences, 25(16), 8887. [Link]
-
SB Drug Discovery. Application Note. [Link]
-
Shen, D., et al. (2012). ML-SA1 induces TRPML1-mediated Ca2+ release from lysosomes. ResearchGate. [Link]
-
Saffari, R., et al. (2021). Lysosomal activity depends on TRPML1-mediated Ca2+ release coupled to incoming vesicle fusions. Journal of Cell Biology, 220(6), e202007038. [Link]
-
Li, H., et al. (2020). Characterization of lysosomal Ca 2+ release via TRPML1 channel activation in CASMCs using GCaMP3-ML1. ResearchGate. [Link]
-
Kilpatrick, B. S., et al. (2016). Endo-lysosomal TRP mucolipin-1 channels trigger global ER Ca2+ release and Ca2+ influx. The Journal of Cell Science, 129(20), 3843–3854. [Link]
-
Cunha, M. R., et al. (2024). Biochemical properties and cryo-EM studies of human TRPML1 a. ResearchGate. [Link]
-
Shen, D., et al. (2012). Activation of TRPML1 by small-molecule synthetic agonists. ResearchGate. [Link]
-
Kölker, S., et al. (2021). Pluripotent Stem Cells for Disease Modeling and Drug Discovery in Niemann-Pick Type C1. International Journal of Molecular Sciences, 22(16), 8887. [Link]
Sources
- 1. Selective agonist of TRPML2 reveals direct role in chemokine release from innate immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysosomal TRPML1 Channel: Implications in Cardiovascular and Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential mechanisms of action of the mucolipin synthetic agonist, ML-SA1, on insect TRPML and mammalian TRPML1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthetic TRPML1 agonist ML-SA1 rescues Alzheimer-related alterations of the endosomal-autophagic-lysosomal system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ML-SA1 - Wikipedia [en.wikipedia.org]
- 7. ML-SA1 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 8. ML-SA1 [myskinrecipes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 11. mdpi.com [mdpi.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. researchgate.net [researchgate.net]
- 14. Control of lysosomal TRPML1 channel activity and exosome release by acid ceramidase in mouse podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Endo-lysosomal patch clamp assay [metrionbiosciences.com]
- 16. medicinesdiscoveryinstitute.com [medicinesdiscoveryinstitute.com]
- 17. research.ucc.ie [research.ucc.ie]
